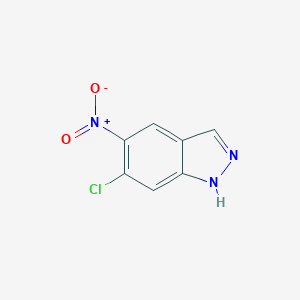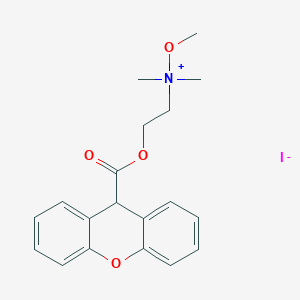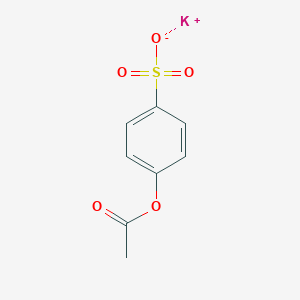![molecular formula C9H14O2 B026053 2-Oxabicyclo[2.2.1]heptan-3-one, 1,7,7-trimethyl- CAS No. 19893-77-7](/img/structure/B26053.png)
2-Oxabicyclo[2.2.1]heptan-3-one, 1,7,7-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxabicyclo[2.2.1]heptan-3-one, 1,7,7-trimethyl- is a bicyclic organic compound that belongs to the family of ketones. It is also known as camphor or 2-bornanone. Camphor has been used for centuries in traditional medicine for its analgesic, anti-inflammatory, and antispasmodic properties. In recent years, camphor has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of camphor is not fully understood. However, it is believed that camphor exerts its effects by interacting with various receptors and ion channels in the body. Camphor has been found to activate the transient receptor potential cation channel subfamily V member 3 (TRPV3) and the cold and menthol receptor 1 (CMR1) channels, which are involved in the perception of heat and cold sensations.
Effets Biochimiques Et Physiologiques
Camphor has been found to have various biochemical and physiological effects. It has been shown to have analgesic, anti-inflammatory, and antispasmodic properties. Camphor has also been found to have antioxidant and antimicrobial properties. In addition, camphor has been shown to have a positive effect on the central nervous system, improving cognitive function and reducing anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
Camphor has several advantages for use in lab experiments. It is readily available and inexpensive. Camphor is also stable and relatively non-toxic. However, camphor has some limitations for use in lab experiments. It has a strong odor, which can interfere with other experiments. Camphor is also volatile and can evaporate quickly, making it difficult to control the concentration.
Orientations Futures
There are several future directions for research on camphor. One area of interest is the development of new methods for the synthesis of camphor. Another area of interest is the investigation of the potential applications of camphor in the treatment of various diseases, including cancer, diabetes, and neurodegenerative diseases. Furthermore, the development of new formulations and delivery systems for camphor could enhance its therapeutic potential. Finally, the investigation of the mechanism of action of camphor could lead to the discovery of new targets for drug development.
Méthodes De Synthèse
Camphor can be synthesized by the oxidation of borneol using various oxidizing agents such as sodium hypochlorite, potassium permanganate, or chromic acid. The most commonly used method for the synthesis of camphor is the oxidation of (+)-borneol using sodium hypochlorite.
Applications De Recherche Scientifique
Camphor has been extensively studied for its various applications in scientific research. It has been found to have antimicrobial, antifungal, and insecticidal properties. Camphor has also been used as a flavoring agent in food and beverages. In addition, camphor has been used as a fragrance in cosmetics and personal care products.
Propriétés
Numéro CAS |
19893-77-7 |
|---|---|
Nom du produit |
2-Oxabicyclo[2.2.1]heptan-3-one, 1,7,7-trimethyl- |
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
1,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one |
InChI |
InChI=1S/C9H14O2/c1-8(2)6-4-5-9(8,3)11-7(6)10/h6H,4-5H2,1-3H3 |
Clé InChI |
SQRDEVDPDGSBGC-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC1(OC2=O)C)C |
SMILES canonique |
CC1(C2CCC1(OC2=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



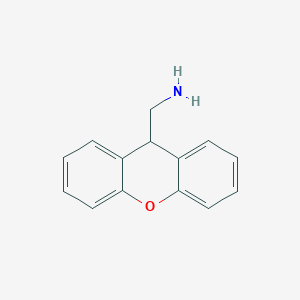
![2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B25972.png)
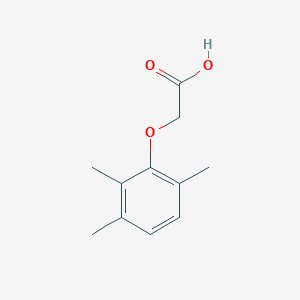
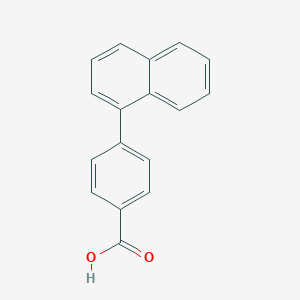
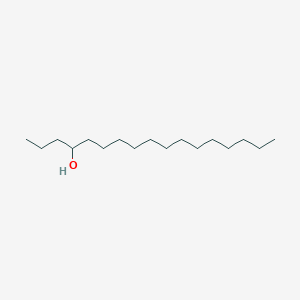
![6-amino-2-[[2-[[2-[[2-[[2-[[15-amino-9-(3-amino-3-oxopropyl)-27,31-bis(2-carboxyethyl)-3,12,18,20,26,32,38-heptamethyl-8,11,14-trioxo-4,17-dithia-7,10,13,22,36-pentaza-39,40-diazanidahexacyclo[19.15.1.12,35.125,28.130,33.019,23]tetraconta-1(37),2(38),19,21,23,25,27,29,31,33,35-undecaene-6-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid;azane;iron(2+)](/img/structure/B25979.png)
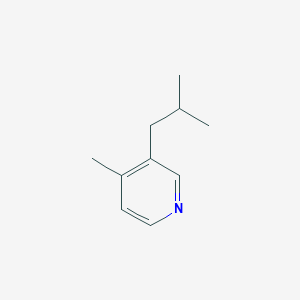
![2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B25985.png)
![2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B25991.png)
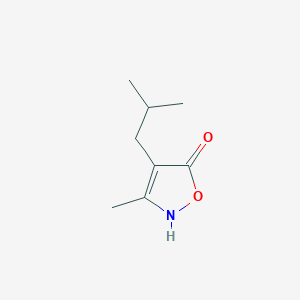
![1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]-](/img/structure/B25997.png)
